molecular formula C19H13N3O2S2 B2645761 1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA CAS No. 399004-34-3

1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B2645761
CAS No.: 399004-34-3
M. Wt: 379.45
InChI Key: AVKXBYZPILPITE-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a thiophene ring attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with the DNA replication process, inhibits enzyme activity, and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its combined benzoxazole and thiophene moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents.

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c23-17(16-6-3-11-26-16)22-19(25)20-13-9-7-12(8-10-13)18-21-14-4-1-2-5-15(14)24-18/h1-11H,(H2,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKXBYZPILPITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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